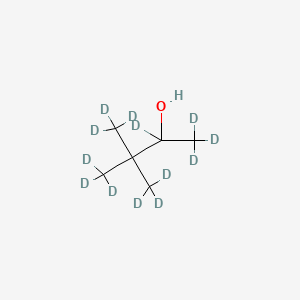
3,3-Dimethyl-2-butanol-d13
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethyl-2-butanol-d13, also known as pinacolyl alcohol-d13, is a stable isotope-labeled organic compound with the molecular formula C6D13O. It is a structural isomer of hexanol and is characterized by the presence of a hydroxyl group (-OH) attached to a branched carbon chain. This compound is often used in scientific research due to its isotopic labeling, which allows for the tracing of metabolic pathways and the study of chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: 3,3-Dimethyl-2-butanol-d13 can be synthesized through various organic synthesis methods. One common approach involves the reduction of 3,3-dimethyl-2-butanone-d13 using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is typically carried out in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere conditions to prevent oxidation.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reduction reactions. The choice of reducing agent and solvent may vary based on cost, availability, and desired purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to optimize the production process and ensure consistent quality.
化学反应分析
Types of Reactions: 3,3-Dimethyl-2-butanol-d13 can undergo various chemical reactions, including oxidation, reduction, substitution, and elimination reactions.
Common Reagents and Conditions:
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as chromic acid (H2CrO4) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: As mentioned earlier, reduction can be performed using LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a strong base.
Elimination: Elimination reactions can be induced using strong bases such as potassium tert-butoxide (KOtBu) to form alkenes.
Major Products Formed:
Oxidation: The primary product of oxidation is 3,3-dimethyl-2-butanone-d13.
Reduction: The reduction of the corresponding ketone yields this compound.
Substitution: Substitution reactions can produce various alkyl halides.
Elimination: Elimination reactions typically result in the formation of alkenes.
科学研究应用
3,3-Dimethyl-2-butanol-d13 is widely used in scientific research due to its isotopic labeling. It serves as a valuable tool in the study of metabolic pathways, environmental pollutant detection, and clinical diagnostics. The stable isotope labeling allows researchers to trace the compound's movement through biological systems and chemical reactions, providing insights into various biochemical processes.
作用机制
The mechanism by which 3,3-Dimethyl-2-butanol-d13 exerts its effects depends on the specific application. In metabolic studies, the compound is metabolized by enzymes, and its isotopic label helps track the metabolic pathways. The molecular targets and pathways involved can vary based on the biological system being studied.
相似化合物的比较
3,3-Dimethyl-2-butanol-d13 is similar to other isomers of hexanol, such as 1-hexanol, 2-hexanol, and 3-hexanol. its unique isotopic labeling sets it apart, making it particularly useful for tracing studies. The presence of the deuterium atoms in place of hydrogen atoms allows for more precise tracking of the compound's behavior in various reactions and biological systems.
属性
分子式 |
C6H14O |
|---|---|
分子量 |
115.25 g/mol |
IUPAC 名称 |
1,1,1,2,4,4,4-heptadeuterio-3,3-bis(trideuteriomethyl)butan-2-ol |
InChI |
InChI=1S/C6H14O/c1-5(7)6(2,3)4/h5,7H,1-4H3/i1D3,2D3,3D3,4D3,5D |
InChI 键 |
DFOXKPDFWGNLJU-GLTDRPPPSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])(C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O |
规范 SMILES |
CC(C(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Sodium ((2-(2-Methoxyethyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-6-yl)sulfonyl)amide](/img/structure/B15354896.png)
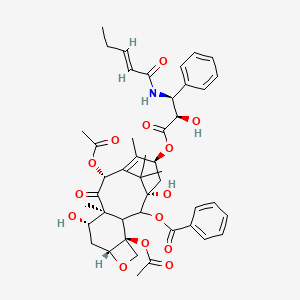
![6-prop-2-ynyl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B15354906.png)
![2-(Hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol](/img/structure/B15354914.png)
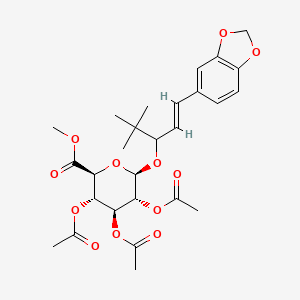
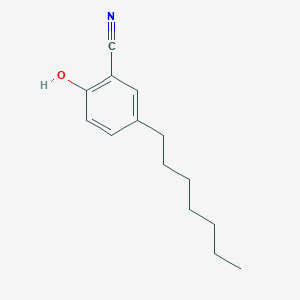
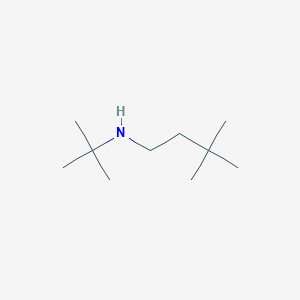
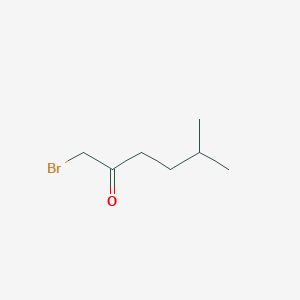
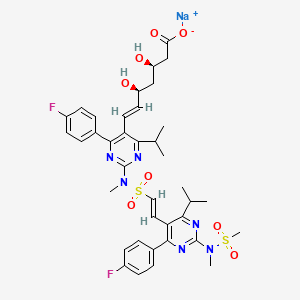
![5,7-dihydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxyphenyl)-4H-naphthalen-1-one](/img/structure/B15354947.png)
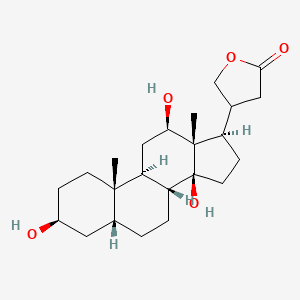
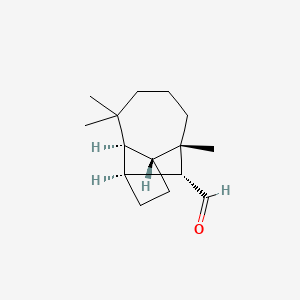
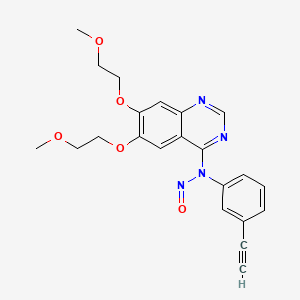
![8-cyclopentyl-5-methyl-2,6-bis((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B15354973.png)
